![molecular formula C16H14Cl2N2O3 B4929926 N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide](/img/structure/B4929926.png)
N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide, commonly known as A771726, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the Janus kinase family of intracellular non-receptor tyrosine kinases, which plays an important role in the signaling pathway of cytokine receptors. A771726 has been extensively studied for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
A771726 inhibits N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide by binding to the ATP-binding site of the kinase domain, which prevents the phosphorylation of downstream signaling molecules. N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide is primarily expressed in immune cells, such as T cells, B cells, and natural killer cells, and plays a critical role in the signaling pathway of cytokine receptors. By inhibiting N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide, A771726 can block the signaling of multiple cytokines, which results in the suppression of immune responses and inflammation.
Biochemical and Physiological Effects:
A771726 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that A771726 can inhibit the proliferation and activation of T cells, B cells, and natural killer cells. A771726 can also inhibit the production of pro-inflammatory cytokines, such as IL-2, IL-4, IL-6, and IFN-γ. In vivo studies using animal models have shown that A771726 can reduce the infiltration of immune cells into inflamed tissues, which results in the suppression of inflammation and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
A771726 has several advantages as a research tool for studying autoimmune diseases. It has a high potency and selectivity for N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide, which allows for the specific inhibition of N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide signaling without affecting other signaling pathways. A771726 is also orally bioavailable and has a long half-life, which makes it suitable for use in animal models. However, A771726 has some limitations as a research tool. It has a low solubility in water, which can limit its use in certain experimental conditions. A771726 can also have off-target effects on other kinases, such as JAK1 and JAK2, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on A771726. One potential direction is to investigate the efficacy of A771726 in combination with other immunomodulatory drugs for the treatment of autoimmune diseases. Another direction is to study the long-term safety and tolerability of A771726 in animal models and human clinical trials. Additionally, the development of more potent and selective N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide inhibitors could lead to the discovery of novel therapeutic agents for autoimmune diseases.
Métodos De Síntesis
The synthesis of A771726 involves the reaction of 2-chlorobenzoyl chloride with 4-chlorophenethylamine to form the intermediate 2-chloro-N-(4-chlorophenethyl)benzamide. This intermediate is then reacted with 2-chlorophenylhydrazine to produce A771726 as the final product. The synthesis of A771726 has been reported in several research articles, and the yield and purity of the compound have been optimized through various synthetic routes.
Aplicaciones Científicas De Investigación
A771726 has been extensively studied for its potential therapeutic applications in autoimmune diseases. In vitro studies have shown that A771726 inhibits the production of multiple cytokines, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-6 (IL-6), and interferon-gamma (IFN-γ), which are involved in the pathogenesis of autoimmune diseases. In vivo studies using animal models of rheumatoid arthritis and psoriasis have demonstrated that A771726 can effectively reduce the severity of disease symptoms and inflammation.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c17-11-5-7-12(8-6-11)23-10-9-19-15(21)16(22)20-14-4-2-1-3-13(14)18/h1-8H,9-10H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSIAAWMEYYOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCCOC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

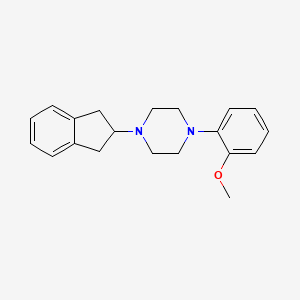
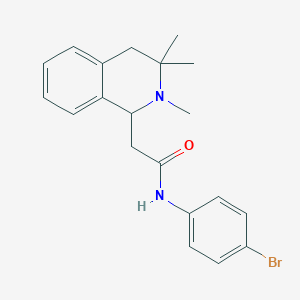
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 1-naphthoate](/img/structure/B4929860.png)
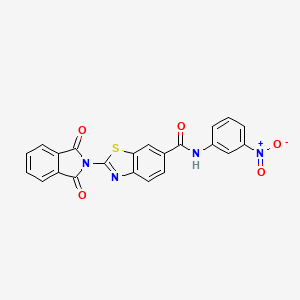
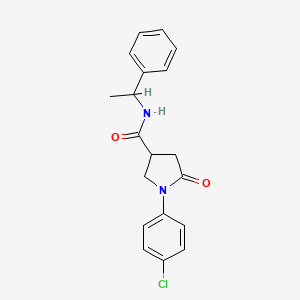
![1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B4929889.png)
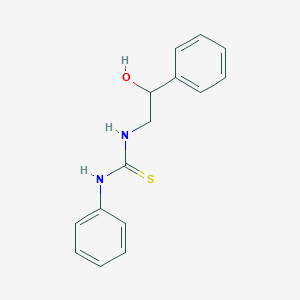
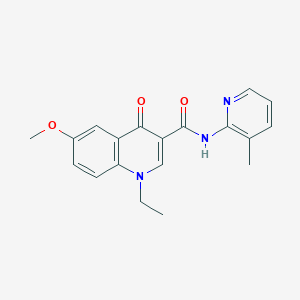
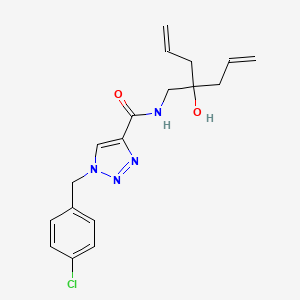
![7-benzoyl-11-(4-hydroxy-3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4929935.png)
![methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B4929939.png)
![ethyl 1'-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4'-bipiperidine-4-carboxylate](/img/structure/B4929957.png)
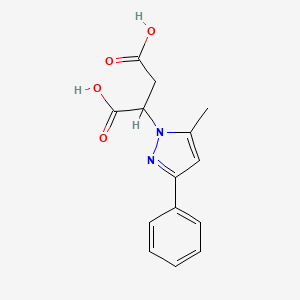
![N-(3-methoxyphenyl)-3-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4929962.png)